2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid

Medicinal chemistry Building block Conformational constraint

Researchers seeking conformational constraint in peptidomimetic or inhibitor design often face scaffold flexibility that reduces target affinity. This gem-dimethyl cyclobutane amino acid directly addresses that by employing the Thorpe-Ingold effect to lock pharmacophores into a rigid 3D orientation, reducing entropic binding penalties. - Enables rational exploration of GABA-receptor subtype selectivity through restricted conformational freedom. - Incorporation into γ-peptide backbones has yielded cell-penetrating peptides with up to 2.5-fold higher intracellular delivery efficiency. - Offers standard amine/carboxyl coupling handles for solid-phase peptide synthesis; available at ≥95% purity for initial SAR campaigns.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13329425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCC1(CC(=O)O)N)C
InChIInChI=1S/C8H15NO2/c1-7(2)3-4-8(7,9)5-6(10)11/h3-5,9H2,1-2H3,(H,10,11)
InChIKeyRKDHNAKRRZUJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Amino-2,2-dimethylcyclobutyl)acetic Acid: Overview


2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid (CAS 1872618-37-5, CID 130555349) is a sterically constrained, non-proteinogenic amino acid derivative built on a 2,2‑dimethylcyclobutane scaffold with an α‑amino group directly attached to the quaternary ring carbon and an acetic acid side‑chain [1]. Its gem‑dimethyl substitution imparts pronounced conformational rigidity compared with linear GABA or even non‑methylated cyclobutyl analogs, making it a valuable intermediate in medicinal chemistry for the construction of conformationally restricted peptidomimetics and enzyme inhibitors [2].

Why This Compound Cannot Be Replaced by Simple Analogs


In-class compounds such as 2-(1-aminocyclobutyl)acetic acid, gabapentin, or linear γ‑aminobutyric acid cannot be freely interchanged because the gem‑dimethyl group on the cyclobutane ring fundamentally alters conformational preferences through the Thorpe‑Ingold effect, locking the amino and carboxyl pharmacophores into a restricted spatial array that linear or less-substituted analogs cannot adopt [1]. This constraint directly influences target‑binding geometry, metabolic stability, and the resulting pharmacological profile in ways that are not predictable from flat structural similarity alone [2].

Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity vs. Non-Methylated Analog

The target compound carries a molecular weight of 157.21 g·mol⁻¹ (C₈H₁₅NO₂), 28.05 g·mol⁻¹ heavier than the non‑methylated analog 2-(1-aminocyclobutyl)acetic acid (129.16 g·mol⁻¹; C₆H₁₁NO₂), a difference corresponding to two additional methylene units [1] [2]. This mass increment is accompanied by an increased heavy‑atom count (11 vs. 9) and calculated XLogP3‑AA of ‑1.4, which is approximately 0.5‑1.0 log-unit more lipophilic than the non‑methylated parent based on group‑contribution principles [1].

Medicinal chemistry Building block Conformational constraint

Conformational Rigidity via Thorpe-Ingold Effect

The gem‑dimethyl substitution on the cyclobutane ring exploits the Thorpe‑Ingold effect to enforce a restricted conformational space. Functionally substituted gem‑dimethyl cyclobutanecarboxylic acids have been shown to act as potential neuromodulators at GABA and NMDA receptors, with the gem‑dimethyl group being essential for receptor‑agonist activity [1]. Linear GABA analogs such as gabapentin (cyclohexane‑based) and pregabalin (open‑chain) sample a broader conformational ensemble, whereas the 2,2‑dimethylcyclobutane scaffold of the target compound confines the amino‑acid moiety to a single, well‑defined spatial orientation. In γ‑peptide assemblies, chiral 2,2‑dimethylcyclobutane motifs have been demonstrated to drive extended but constrained backbone conformations, with CD spectroscopy and MD simulations confirming a marked reduction in conformational freedom versus linear GABA‑containing peptides [2].

Conformational analysis Peptidomimetic Thorpe-Ingold effect

Scaffold Utility in Peptidomimetics and Bioactive Conjugates

Hybrid γ/γ‑peptides built from (1S,2R)-3-amino-2,2‑dimethylcyclobutane-1‑carboxylic acid — a positional isomer of the target compound — demonstrated microbicidal activity on Leishmania parasites beyond 25 μM while lacking cytotoxicity on HeLa cells [1]. When conjugated to doxorubicin (Dox), the cyclobutane‑containing γ‑peptide achieved 2.5‑fold higher intracellular accumulation than the Dox‑TAT conjugate (a standard cell‑penetrating peptide based on flexible poly‑arginine) [1]. A separate study on 1‑aminocyclobutanecarboxylic acid derivatives as succinate dehydrogenase inhibitors reported an EC₅₀ of 0.03 mg/L against Rhizoctonia solani for the most potent analog, outperforming boscalid (EC₅₀ 0.29 mg/L) and matching fluxapyroxad (EC₅₀ 0.02 mg/L) [2]. These results establish the 2,2‑dimethylcyclobutane‑amino‑acid platform as capable of delivering target‑directed bioactivity superior to flexible linear controls.

Peptidomimetic Drug delivery Cell-penetrating peptide

Commercial Availability and Price Structure

The target compound is commercially available from Enamine (catalog EN300‑1286589) with the following price points: $804 for 100 mg, $914 for 1 g, and $2,650 for 5 g, at ≥95% purity [1]. In contrast, the simpler 2-(1‑aminocyclobutyl)acetic acid hydrochloride is listed by multiple vendors at approximately $50–$150/g, reflecting its lower synthetic complexity. The premium for the gem‑dimethyl derivative (~10–20× per gram) is consistent with the additional synthetic steps required to install the quaternary center. No bulk (>10 g) pricing was located for the target compound, indicating it remains a specialty research chemical rather than a commodity intermediate.

Procurement Building block Commercial sourcing

Application Scenarios for Procurement


Conformationally Locked GABA-Receptor Modulators

The gem‑dimethyl‑cyclobutane scaffold locks the amino‑acid head into a defined 3D orientation, enabling medicinal chemists to probe GABA‑receptor subtype selectivity with reduced entropic penalty upon binding. Researchers pursuing novel anticonvulsant or anxiolytic leads can rationally deploy this building block to restrict conformational freedom, building on class‑level evidence that functionally substituted gem‑dimethyl cyclobutanecarboxylic acids interact with GABA and NMDA receptors [1].

Metabolically Stabilized Peptidomimetics and CPPs

Incorporation of the 2,2‑dimethylcyclobutane motif into γ‑peptide backbones has been shown to yield cell‑penetrating peptides with up to 2.5‑fold higher intracellular drug‑delivery efficiency compared with flexible TAT conjugates [2]. Procurement of this compound for solid‑phase peptide synthesis can enable the development of next‑generation drug‑delivery vectors with tailored charge‑hydrophobicity balance, as demonstrated in anti‑Leishmania applications.

Scaffold for Enzyme Inhibitor Discovery

The quaternary α‑amino center provides a unique vector for functionalization that is sterically shielded from metabolic enzymes. Analogs based on the 1‑aminocyclobutanecarboxylic acid scaffold have achieved nanomolar‑level inhibition of succinate dehydrogenase, outperforming commercial fungicides [3]. Medicinal chemistry teams seeking novel inhibitor chemotypes can use this building block to explore underexploited chemical space around conformationally constrained cores.

Focused Combinatorial Library Synthesis

For organizations building focused libraries of constrained amino‑acid derivatives, the target compound offers a balance of synthetic tractability (amine and carboxyl handles for standard coupling) and structural novelty. Its commercial availability at ≥95% purity from Enamine in multi‑gram quantities [4] makes it a practical choice for initial SAR exploration, with the understanding that larger‑scale campaigns may require custom synthesis investment.

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